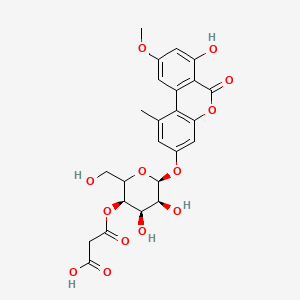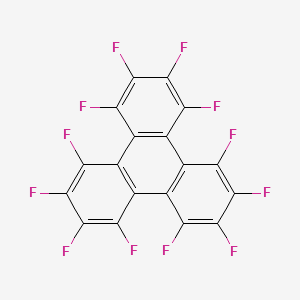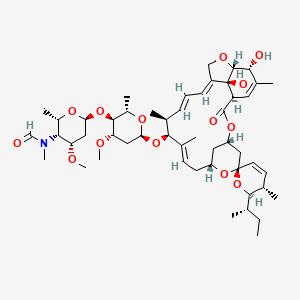
(4''R)-5-O-Demethyl-4''-deoxy-4''-(formylmethylamino)avermectin A1a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a is a derivative of the avermectin family, which are macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. Avermectins are known for their potent anthelmintic and insecticidal properties, making them valuable in both agricultural and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a typically involves the modification of the parent avermectin compound. The process includes selective demethylation, deoxygenation, and formylmethylamination. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of avermectin derivatives often involves fermentation of Streptomyces avermitilis followed by chemical modification. The fermentation process is carefully controlled to maximize the production of the desired avermectin component, which is then extracted and purified before undergoing further chemical transformations .
Analyse Chemischer Reaktionen
Types of Reactions
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a involves binding to specific ion channels in the nervous system of invertebrates. This binding enhances the effects of the neurotransmitter glutamate, leading to increased chloride ion influx and hyperpolarization of the nerve cells. This results in paralysis and death of the target organism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ivermectin: Another avermectin derivative with similar anthelmintic properties.
Abamectin: Used primarily in agriculture as an insecticide.
Doramectin: Employed in veterinary medicine for parasite control.
Uniqueness
(4’‘R)-5-O-Demethyl-4’‘-deoxy-4’'-(formylmethylamino)avermectin A1a is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other avermectin derivatives .
Eigenschaften
Molekularformel |
C50H75NO14 |
|---|---|
Molekulargewicht |
914.1 g/mol |
IUPAC-Name |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]-N-methylformamide |
InChI |
InChI=1S/C50H75NO14/c1-12-27(2)45-30(5)18-19-49(65-45)24-36-21-35(64-49)17-16-29(4)44(28(3)14-13-15-34-25-58-47-43(53)31(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(33(8)60-41)63-40-22-38(56-10)42(32(7)59-40)51(9)26-52/h13-16,18-20,26-28,30,32-33,35-47,53,55H,12,17,21-25H2,1-11H3/b14-13+,29-16+,34-15+/t27-,28-,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1 |
InChI-Schlüssel |
BNYCLYCAMIDELK-OCAZNRKKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)N(C)C=O)OC)OC)\C)C |
Kanonische SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)N(C)C=O)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide](/img/structure/B13434783.png)

![1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate](/img/structure/B13434796.png)
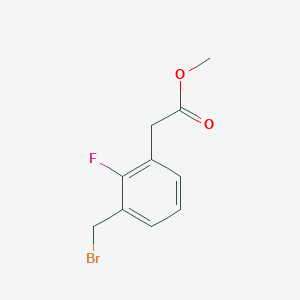
![5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13434814.png)
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
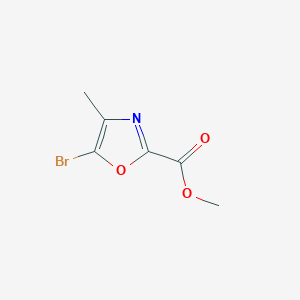
![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)

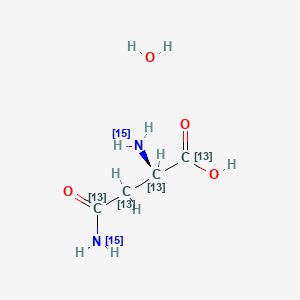
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)

